Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate
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Overview
Description
Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate is an organic compound with the molecular formula C₁₄H₁₉BrN₂O₄S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a piperazine ring substituted with a bromophenylsulfonyl group and an ethyl acetate moiety, making it a versatile molecule for different chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate typically involves the reaction of 4-bromobenzenesulfonyl chloride with piperazine, followed by esterification with ethyl chloroacetate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Reaction of 4-bromobenzenesulfonyl chloride with piperazine in the presence of a base.
Step 2: Esterification of the resulting product with ethyl chloroacetate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation or reduction under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the compound.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The piperazine ring may also contribute to its binding affinity and specificity for certain receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)acetate
- Ethyl 2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)acetate
- Ethyl 2-(4-((4-methylphenyl)sulfonyl)piperazin-1-yl)acetate
Uniqueness
Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity for certain targets compared to its chlorinated or fluorinated analogs .
Properties
IUPAC Name |
ethyl 2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4S/c1-2-21-14(18)11-16-7-9-17(10-8-16)22(19,20)13-5-3-12(15)4-6-13/h3-6H,2,7-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGAHTVPVGLXTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392527 |
Source
|
Record name | Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022353-79-2 |
Source
|
Record name | Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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